rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans
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Overview
Description
“rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans” is a synthetic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of an imidazole ring and an oxolane ring, which are significant in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans” typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Oxolane Ring Formation: The oxolane ring can be formed via cyclization reactions involving diols and appropriate catalysts.
Coupling Reactions: The imidazole and oxolane rings are then coupled through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Linear amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, it can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine
The compound may have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, it can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of “rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans” involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the oxolane ring can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(1H-imidazol-2-yl)oxolan-3-amine: Lacks the methyl group on the imidazole ring.
(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine: Different stereochemistry.
(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine: Lacks the dihydrochloride salt form.
Uniqueness
The presence of both the imidazole and oxolane rings, along with the specific stereochemistry and dihydrochloride salt form, makes “rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans” unique. These features contribute to its specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNWDBKJTWJJSL-GPJOBVNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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